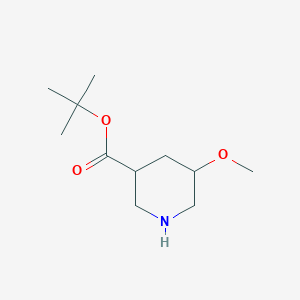

Tert-butyl 5-methoxypiperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

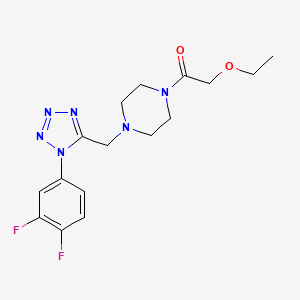

Tert-butyl 5-methoxypiperidine-3-carboxylate is a chemical compound with the CAS Number: 2248323-36-4 . It has a molecular weight of 215.29 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(13)8-5-9(14-4)7-12-6-8/h8-9,12H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 215.29 .科学的研究の応用

Synthesis of Pyrrole Precursors

Tert-butyl esters, similar in structure to tert-butyl 5-methoxypiperidine-3-carboxylate, have been used in reactions with singlet oxygen to yield peroxidic intermediates. These intermediates undergo coupling with nucleophiles to yield 5-substituted pyrroles, which serve as precursors to prodigiosin and its analogues. This demonstrates the utility in synthesizing complex heterocyclic structures useful in organic chemistry and potentially in pharmaceuticals (Wasserman et al., 2004).

Enhancement of Solar Cell Performance

4-Tert-butylpyridine (4TBP), a compound related to this compound, when added to redox electrolytes in dye-sensitized TiO2 solar cells, significantly improves their performance. This enhancement is attributed to a shift of the TiO2 band edge toward negative potentials and an increase in electron lifetime, showcasing the importance of tert-butyl derivatives in optimizing the efficiency of solar cells (Boschloo et al., 2006).

Cardioprotective Agents Development

In medicinal chemistry, tert-butyl derivatives serve as critical intermediates. For instance, tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate, a compound structurally related to this compound, exhibited potent inhibition against malonyl-coenzyme A decarboxylase. This inhibition indicates potential applications in treating ischemic heart diseases, highlighting the importance of such tert-butyl derivatives in developing new therapeutic agents (Cheng et al., 2006).

Synthesis and Characterization of Schiff Base Compounds

This compound and its derivatives have been utilized in the synthesis and characterization of Schiff base compounds, which are critical in various chemical transformations and pharmaceutical applications. These compounds exhibit interesting properties such as intramolecular hydrogen bonding, which can influence their reactivity and stability (Çolak et al., 2021).

Catalysis in Asymmetric Synthesis

Tert-butyl derivatives are also employed in the field of catalysis, particularly in asymmetric synthesis. For example, rigid P-chiral phosphine ligands with tert-butyl groups have been used in rhodium-catalyzed asymmetric hydrogenation of alkenes. This demonstrates their utility in synthesizing chiral compounds, which are essential in the pharmaceutical industry (Imamoto et al., 2012).

Safety and Hazards

The safety information for Tert-butyl 5-methoxypiperidine-3-carboxylate includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

tert-butyl 5-methoxypiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-5-9(14-4)7-12-6-8/h8-9,12H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGOOWGYKOVOKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CNC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2653579.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2653581.png)

![2-[(4-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2653582.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2653587.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2653592.png)

![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2653596.png)

![N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2653597.png)